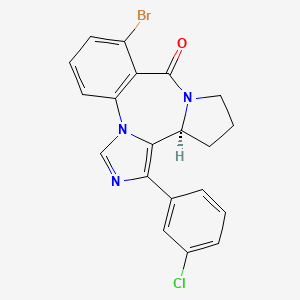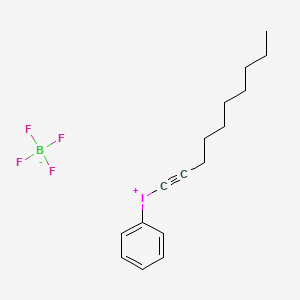
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is a hypervalent iodine compound known for its versatility in organic synthesis. This compound is part of the iodonium salts family, which are widely used as reagents in various chemical reactions due to their ability to act as electrophilic arylation agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) typically involves the reaction of an aryl iodide with an alkyne in the presence of an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidant in a solvent such as dichloromethane. The reaction proceeds under mild conditions and yields the desired iodonium salt .
Industrial Production Methods
Industrial production methods for iodonium salts often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same .
Análisis De Reacciones Químicas
Types of Reactions
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) undergoes several types of reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the iodonium group with a nucleophile, resulting in the formation of substituted products.
Elimination: This reaction leads to the formation of alkyne products through the removal of the iodonium group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as alcohols, carboxylates, and other salts. The reactions are typically carried out in solvents like methanol, acetic acid, or mixed aqueous alcoholic solvents at temperatures ranging from 50 to 60°C .
Major Products
The major products formed from these reactions include enol derivatives (from substitution reactions) and 1-decyne (from elimination reactions). Iodobenzene is also a common byproduct .
Aplicaciones Científicas De Investigación
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) involves the formation of a hypervalent iodine intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved include the activation of carbonyl groups and the transfer of aryl or alkynyl groups to nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Diaryliodonium Salts: These compounds are similar in structure but contain two aryl groups instead of an aryl and an alkyne group.
Ethynylbenziodoxolones (EBXs): These compounds are used for electrophilic alkynylation reactions and share similar reactivity with iodonium, 1-decynylphenyl-, tetrafluoroborate(1-).
Uniqueness
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is unique due to its ability to introduce both aryl and alkynyl groups into target molecules. This dual functionality makes it a valuable reagent in organic synthesis, offering greater versatility compared to other iodonium salts .
Propiedades
Número CAS |
102987-32-6 |
|---|---|
Fórmula molecular |
C16H22BF4I |
Peso molecular |
428.1 g/mol |
Nombre IUPAC |
dec-1-ynyl(phenyl)iodanium;tetrafluoroborate |
InChI |
InChI=1S/C16H22I.BF4/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16;2-1(3,4)5/h9-11,13-14H,2-8H2,1H3;/q+1;-1 |
Clave InChI |
XYZCTIZMQJUKQG-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCCCCCCCC#C[I+]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


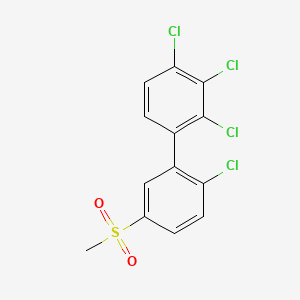
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
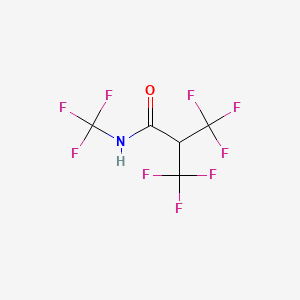

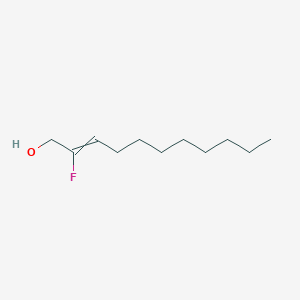
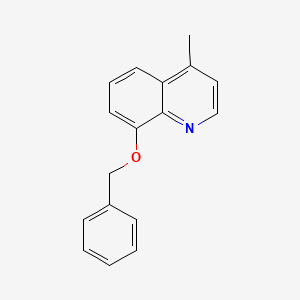
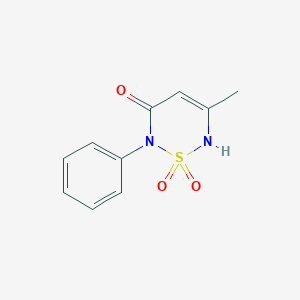
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)


![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

